molecular formula C14H21BO3 B14032674 (3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one

(3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one

Cat. No.: B14032674
M. Wt: 248.13 g/mol
InChI Key: KHGFALRALHLMOW-VHSXEESVSA-N
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Description

(3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one typically involves the formation of the dioxaborolane ring followed by the construction of the tetrahydropentalenone core. Common reagents used in these reactions include boronic acids, boron trifluoride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This might include continuous flow chemistry techniques and the use of automated synthesis platforms to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of different hydroborates.

    Substitution: The dioxaborolane group can participate in substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium or platinum complexes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce hydroborates.

Scientific Research Applications

Chemistry

In chemistry, (3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it valuable in cross-coupling reactions and as a precursor for boron-based catalysts.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential as a drug candidate or as a tool for studying boron-containing biomolecules. Its unique structure could allow it to interact with specific biological targets, making it useful in drug discovery and development.

Industry

Industrially, the compound could be used in the production of advanced materials, such as polymers and nanomaterials, where its boron content imparts desirable properties like thermal stability and electronic conductivity.

Mechanism of Action

The mechanism by which (3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one exerts its effects depends on its specific application. In catalysis, the boron atom can coordinate with other molecules to facilitate chemical transformations. In biological systems, it might interact with enzymes or receptors, modulating their activity through boron-mediated interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing molecules like boronic acids, boronate esters, and boron-dipyrromethene (BODIPY) dyes. These compounds share the presence of boron atoms but differ in their structural frameworks and reactivity.

Uniqueness

What sets (3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one apart is its unique combination of a dioxaborolane group with a tetrahydropentalenone core. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21BO3

Molecular Weight

248.13 g/mol

IUPAC Name

(3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)11-5-9-7-12(16)8-10(9)6-11/h5,9-10H,6-8H2,1-4H3/t9-,10+/m0/s1

InChI Key

KHGFALRALHLMOW-VHSXEESVSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC(=O)C[C@H]3C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CC(=O)CC3C2

Origin of Product

United States

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